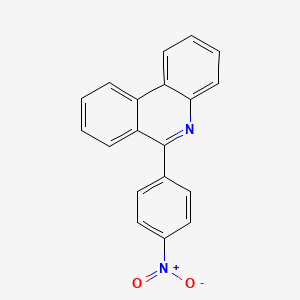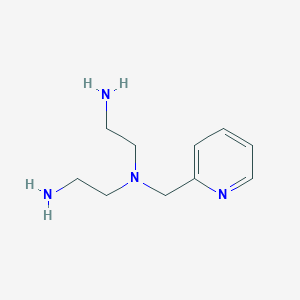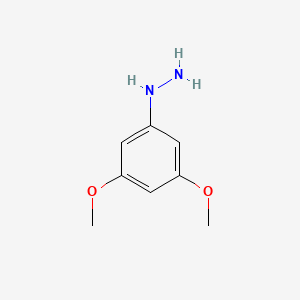
Phenanthridine, 6-(4-nitrophenyl)-
Vue d'ensemble
Description
Phenanthridine, 6-(4-nitrophenyl)- is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine itself is known for its role as a DNA-binding fluorescent dye through intercalation, with examples including ethidium bromide and propidium iodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenanthridine derivatives, including phenanthridine, 6-(4-nitrophenyl)-, can be achieved through various methods. One common approach involves the oxidative photocyclization of aromatic Schiff bases in the presence of acid to increase the reaction rate . Another method includes the Fe(III)-catalyzed intramolecular cyclization of O-acetyloximes . These reactions typically require specific conditions such as the presence of acid or metal catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of phenanthridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal-catalyzed C–C and C–N bond formation coupling reactions has been explored for the efficient production of phenanthridine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthridine, 6-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the oxidative photocyclization of aromatic Schiff bases requires the presence of acid . The Fe(III)-catalyzed intramolecular cyclization of O-acetyloximes is another example of a reaction involving metal catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
Phenanthridine, 6-(4-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Due to its DNA-binding properties, it is used in biological studies to stain and visualize DNA.
Medicine: Phenanthridine derivatives have shown potential as antibacterial and anticancer agents
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenanthridine, 6-(4-nitrophenyl)- involves its interaction with molecular targets such as DNA and proteins. For example, certain phenanthridine derivatives have been shown to interact with bacterial penicillin-binding proteins, affecting the permeability of bacterial cell walls . In cancer cells, phenanthridine derivatives can induce apoptosis through mitochondrial pathways and activation of caspase enzymes .
Comparaison Avec Des Composés Similaires
Phenanthridine, 6-(4-nitrophenyl)- can be compared to other similar compounds such as:
Ethidium Bromide: Another phenanthridine derivative used as a DNA-binding fluorescent dye.
Propidium Iodide: Similar to ethidium bromide, used for staining DNA in biological studies.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Propriétés
IUPAC Name |
6-(4-nitrophenyl)phenanthridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-21(23)14-11-9-13(10-12-14)19-17-7-2-1-5-15(17)16-6-3-4-8-18(16)20-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMWOEALQILDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475416 | |
| Record name | Phenanthridine, 6-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98351-83-8 | |
| Record name | Phenanthridine, 6-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)







![Benzenamine, 2-[(2-aminophenoxy)methyl]-](/img/structure/B3059276.png)
![5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3059277.png)




